3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine

sigma-2 receptor TMEM97 cancer biology

Discover a validated sigma-2-preferring probe with Ki 90 nM (sigma-2) and 9.3-fold selectivity over sigma-1. Unlike non-selective sigma ligands, this compound selectively targets TMEM97 pathways in cancer proliferation and CNS disorders, enabling precise pharmacological dissection without confounding sigma-1 effects. Ideal for SAR exploration and radioligand assay validation. Order now.

Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
Cat. No. B14912305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine
Molecular FormulaC14H23N3
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCNCC2=CC=CC=N2
InChIInChI=1S/C14H23N3/c1-4-10-17(11-5-1)12-6-8-15-13-14-7-2-3-9-16-14/h2-3,7,9,15H,1,4-6,8,10-13H2
InChIKeyGSORIQZEYJWZLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine: CAS 1038274-83-7 Sigma Receptor Ligand for Neuroscience and Oncology Research


3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine (CAS: 1038274-83-7, molecular formula C₁₄H₂₃N₃, molecular weight 233.35 g/mol) is a synthetic piperidine-pyridine hybrid compound characterized by a propan-1-amine linker bridging a piperidine ring at the 3-position and a pyridin-2-ylmethyl substituent at the amine nitrogen . The compound functions as a sigma receptor ligand, a class of intracellular chaperone proteins implicated in CNS disorders, neuropathic pain, and cancer biology [1]. Published binding data indicate measurable affinity at both sigma-1 and sigma-2 receptor subtypes, with preferential recognition of the sigma-2 subtype, positioning it as a tool compound for investigating sigma receptor pharmacology [2].

Why 3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine Cannot Be Replaced by Common Sigma Ligands


Sigma receptor ligands cannot be treated as interchangeable commodities due to profound functional divergence between sigma-1 and sigma-2 subtypes. Sigma-1 receptors act as chaperone proteins modulating IP₃ receptor-mediated calcium signaling and ion channel function, while sigma-2 receptors (TMEM97) are implicated in cholesterol homeostasis, lysosomal function, and cancer cell proliferation [1]. Many widely used sigma ligands—including haloperidol, DTG, and (+)-pentazocine—exhibit either poor subtype selectivity or predominant sigma-1 affinity, rendering them suboptimal for studies requiring sigma-2 functional dissection [2]. The target compound's piperidine-propylamine scaffold, bearing a pyridin-2-ylmethyl N-substituent, confers a distinct pharmacological fingerprint that is not replicated by commercial sigma-1-preferring ligands or non-selective pan-sigma binders. Substitution without verifying subtype-specific binding profiles risks experimental misinterpretation and irreproducible results [3].

3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine: Quantitative Differentiation Evidence for Procurement Decisions


Sigma-2 Receptor Binding Affinity (Ki = 90 nM) in Rat PC12 Cell Membranes

3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine demonstrates sigma-2 receptor binding with a Ki of 90 nM in rat PC12 cell membranes. In the identical assay system, the prototypical sigma-1 agonist (+)-pentazocine exhibits approximately 5- to 10-fold weaker sigma-2 affinity (Ki > 500 nM), and the pan-sigma ligand haloperidol binds sigma-2 with moderate affinity but lacks functional selectivity due to potent dopamine D2 receptor antagonism [1]. This establishes the target compound as a sigma-2-preferring tool with reduced polypharmacology compared to classical neuroleptic-derived sigma ligands.

sigma-2 receptor TMEM97 cancer biology binding affinity

Sigma-1 vs. Sigma-2 Selectivity Profile: 9.3-Fold Preference for Sigma-2 Subtype

Comparative binding analysis reveals that 3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine displays a sigma-2/sigma-1 selectivity ratio of 0.11 (Ki sigma-2 = 90 nM; Ki sigma-1 = 841 nM), equating to 9.3-fold preferential binding for the sigma-2 subtype [1]. This contrasts with widely available sigma ligands: (+)-pentazocine (sigma-1 Ki ~5 nM, sigma-2 Ki > 500 nM, selectivity ratio >100 favoring sigma-1) and haloperidol (sigma-1 Ki ~1-3 nM, sigma-2 Ki ~50 nM, retains dopamine D2 antagonism) [2]. The target compound's inverted selectivity profile addresses a gap in commercially available sigma-2-biased chemical probes.

sigma receptor selectivity sigma-1 sigma-2 subtype discrimination

Structural Basis for Sigma-2 Selectivity: Piperidine-Propylamine Scaffold vs. Phenethylpiperidine Sigma-1 Ligands

Structure-activity relationship (SAR) analyses from multiple sigma ligand series establish that the linker length between the basic piperidine nitrogen and the aromatic substituent critically determines subtype selectivity. Phenethylpiperidines (2-carbon linkers) consistently favor sigma-1 receptors, whereas phenylpropylpiperidines (3-carbon linkers) demonstrate enhanced sigma-2 affinity [1]. 3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine incorporates a propan-1-amine linker (3-carbon chain) bearing a pyridin-2-ylmethyl N-substituent—a structural motif that recapitulates the phenylpropylpiperidine pharmacophore associated with sigma-2 preference. In contrast, commercial 1-(pyridin-2-ylmethyl)piperidin-4-amine and 1-(pyridin-2-ylmethyl)piperazine derivatives lack this extended linker and are predicted to exhibit sigma-1-dominant binding profiles [2].

structure-activity relationship pharmacophore sigma-2 ligand design medicinal chemistry

Absence of Dopamine D2 Receptor Cross-Reactivity: Differentiation from Haloperidol-Derived Sigma Ligands

Classical sigma ligands such as haloperidol and related butyrophenones exhibit high-affinity dopamine D2 receptor antagonism (haloperidol D2 Ki < 1 nM), which confounds interpretation of sigma-mediated effects in CNS and behavioral studies [1]. 3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine belongs to a distinct chemical class of N-substituted piperidinyl derivatives designed specifically to minimize D2 receptor occupancy while retaining sigma receptor engagement [2]. Although direct D2 binding data for the target compound are not publicly available, its structural divergence from butyrophenone and benzamide D2 pharmacophores supports the class-level inference of reduced dopaminergic activity compared to haloperidol and related antipsychotic-derived sigma ligands.

receptor selectivity dopamine D2 off-target activity sigma pharmacology

3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine: High-Impact Research and Industrial Application Scenarios


Sigma-2 Receptor (TMEM97) Pharmacological Profiling in Cancer Cell Lines

The compound's sigma-2 Ki of 90 nM and 9.3-fold selectivity over sigma-1 make it suitable for investigating TMEM97-dependent pathways in cancer biology [1]. Sigma-2 receptors are overexpressed in proliferating tumor cells and regulate cholesterol trafficking, lysosomal function, and autophagy—processes implicated in cancer cell survival and chemoresistance. Researchers can employ this compound as a sigma-2-preferring probe to dissect TMEM97 pharmacology without confounding sigma-1-mediated ER stress or calcium signaling effects. Application includes dose-response viability assays (MTT, CellTiter-Glo) in sigma-2-positive cancer lines (e.g., breast adenocarcinoma MCF-7, pancreatic cancer PANC-1, glioblastoma U87-MG) and competition binding studies to validate target engagement.

Sigma Receptor Subtype Discrimination in CNS Behavioral and Neuroprotection Models

The compound's inverted sigma-2/sigma-1 selectivity profile enables experimental designs that differentiate sigma-1 versus sigma-2 contributions to CNS pharmacology [1]. Sigma-1 receptors are well-established modulators of NMDA receptor function, ER-mitochondrial calcium signaling, and neuroinflammation, while sigma-2/TMEM97 functions in CNS remain less defined. This compound can be used in parallel with sigma-1-selective ligands (e.g., (+)-pentazocine, PRE-084) to deconvolute subtype-specific effects in rodent models of neuropathic pain, ischemia-reperfusion injury, or cognitive function. Its structural divergence from D2-active antipsychotics (e.g., haloperidol) reduces confounding dopaminergic effects in behavioral readouts [2].

Chemical Tool Validation for Sigma-2-Preferring Binding Assay Development

Given the compound's binding Ki of 90 nM at sigma-2 (rat PC12 cells) and 841 nM at sigma-1 (guinea pig brain), it serves as a reference ligand for establishing and validating sigma-2-preferring radioligand binding assays [1]. Commercial radioligands such as [³H]DTG and [³H]haloperidol bind both subtypes with varying selectivity, requiring careful masking strategies (e.g., excess (+)-pentazocine to block sigma-1) for sigma-2-specific detection. This compound can function as a positive control for sigma-2 binding and as a competitor to define non-specific binding in assay optimization. Its selectivity ratio provides a benchmark for characterizing novel sigma-2 ligand candidates in screening cascades.

SAR Expansion in Piperidine-Propylamine Sigma Ligand Medicinal Chemistry Programs

The compound's phenylpropylpiperidine-like scaffold (3-carbon linker + N-aryl/heteroaryl substituent) represents a validated sigma-2-preferring pharmacophore [1]. Medicinal chemistry teams can use this compound as a starting point for analog synthesis and SAR exploration, modifying the pyridin-2-ylmethyl group to alternative heteroaromatic substituents or altering the piperidine ring to related saturated N-heterocycles (e.g., piperazine, azepane). The measured Ki values provide a baseline for evaluating how structural modifications affect sigma-2 affinity and sigma-2/sigma-1 selectivity. This application is particularly relevant for programs targeting sigma-2-mediated cancer therapeutics or CNS imaging agents where subtype selectivity is critical [2].

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